molecular formula C7H10N2O B13944251 3-Ethylaminopyridine-N-oxide

3-Ethylaminopyridine-N-oxide

Cat. No.: B13944251
M. Wt: 138.17 g/mol
InChI Key: KDGGKECMTYSONT-UHFFFAOYSA-N
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Description

3-Pyridineethanamine, 1-oxide is a heterocyclic organic compound with the molecular formula C7H10N2O It is characterized by the presence of a pyridine ring substituted with an ethanamine group and an N-oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridineethanamine, 1-oxide typically involves the oxidation of 3-Pyridineethanamine. One common method is the use of peracids, such as peracetic acid, to oxidize the nitrogen atom in the pyridine ring to form the N-oxide. The reaction is usually carried out under controlled conditions to prevent over-oxidation and to ensure high yields .

Industrial Production Methods: In an industrial setting, the production of 3-Pyridineethanamine, 1-oxide can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. Additionally, purification steps, such as recrystallization or distillation, are used to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Pyridineethanamine, 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Pyridineethanamine, 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridineethanamine, 1-oxide involves its role as a mild Lewis base. The N-oxide group can activate certain Lewis acidic parts of molecules, increasing the reactivity of nucleophilic sites towards electrophiles. This property makes it useful in catalysis and various organic reactions. Additionally, its interaction with biological targets, such as enzymes and receptors, is being studied to understand its potential therapeutic effects .

Comparison with Similar Compounds

    3-Pyridinemethanamine: Similar structure but lacks the N-oxide group.

    Pyridine N-oxide: Lacks the ethanamine substitution but shares the N-oxide functionality.

Uniqueness: 3-Pyridineethanamine, 1-oxide is unique due to the presence of both the ethanamine and N-oxide groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility in various applications compared to its analogs .

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)ethanamine

InChI

InChI=1S/C7H10N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3-4,8H2

InChI Key

KDGGKECMTYSONT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CCN

Origin of Product

United States

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